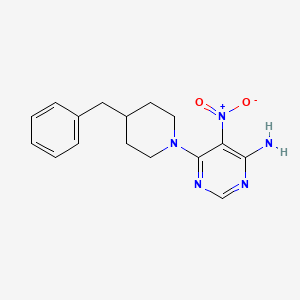
6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves the following steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives. For instance, 4-cyanopyridine can be reacted with toluene to give 4-benzylpyridine, which is then hydrogenated to form 4-benzylpiperidine .
-
Nitration and Amination: : The nitropyrimidine moiety can be introduced through nitration reactions, followed by amination. The specific conditions for these reactions can vary, but common reagents include nitric acid for nitration and ammonia or amines for amination .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimization of reaction conditions for scalability and cost-effectiveness would be essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Pharmacology: It acts as a monoamine releasing agent and has been investigated for its effects on neurotransmitter systems.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with various molecular targets:
Neurotransmitter Release: The compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine.
Enzyme Inhibition: It functions as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A, thereby increasing the levels of monoamines in the brain.
Receptor Binding: The compound has been shown to bind to sigma receptors, which are involved in modulating multiple signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A closely related compound that also acts as a monoamine releasing agent and MAOI.
Benzylpiperazine: Another piperidine derivative with similar pharmacological properties.
Tetrahydroisoquinoline: A compound with structural similarities and similar biological activities.
Uniqueness
6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of a piperidine ring and a nitropyrimidine moiety, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c17-15-14(21(22)23)16(19-11-18-15)20-8-6-13(7-9-20)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBXRADIAFAIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














